(2,6-dichloro-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid
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Overview
Description
(2,6-dichloro-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes dichloro, methoxyphenyl, and trioxotetrahydropyrimidinylidene groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dichloro-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid involves multiple steps, including the formation of intermediate compounds. One common approach is the use of Friedel-Crafts acylation followed by subsequent reactions to introduce the necessary functional groups . The reaction conditions typically involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,6-dichloro-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro groups, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, (2,6-dichloro-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine
The compound’s potential medicinal properties can be investigated for the development of new drugs. Its structural features may allow it to act as an inhibitor or activator of specific biological pathways.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2,6-dichloro-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(2,6-dichloro-4-trifluoromethyl)phenyl derivatives: These compounds share similar structural features but differ in their functional groups, leading to distinct chemical and biological properties.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups may exhibit similar reactivity but differ in their overall structure and applications.
Uniqueness
The uniqueness of (2,6-dichloro-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H14Cl2N2O7 |
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Molecular Weight |
465.2 g/mol |
IUPAC Name |
2-[2,6-dichloro-4-[(E)-[1-(4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C20H14Cl2N2O7/c1-30-12-4-2-11(3-5-12)24-19(28)13(18(27)23-20(24)29)6-10-7-14(21)17(15(22)8-10)31-9-16(25)26/h2-8H,9H2,1H3,(H,25,26)(H,23,27,29)/b13-6+ |
InChI Key |
UEDHMTNQCCDQTG-AWNIVKPZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)/C(=O)NC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)C(=O)NC2=O |
Origin of Product |
United States |
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